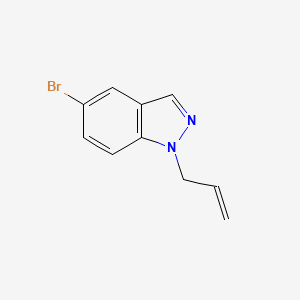

1-Allyl-5-bromo-1H-indazole

Description

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

5-bromo-1-prop-2-enylindazole |

InChI |

InChI=1S/C10H9BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h2-4,6-7H,1,5H2 |

InChI Key |

WZIDZRQPGWCVGF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Br)C=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Allyl-5-bromo-1H-indazole with structurally related indazole derivatives, emphasizing substituent effects, synthesis, and physicochemical properties:

Key Observations:

Substituent Effects on Reactivity: Alkyl vs. Electron-Withdrawing Groups: Bromine at C5 enhances electrophilic substitution reactivity, while nitro groups (e.g., in 1-Allyl-3-chloro-5-nitro-1H-indazole) further polarize the aromatic ring, directing subsequent reactions to specific positions .

Synthetic Yields and Conditions :

- Ethyl-substituted indazoles (e.g., 5-Bromo-1-ethyl-1H-indazole) achieve moderate yields (40%) under Cs₂CO₃-mediated alkylation , whereas allyl derivatives may require optimized conditions due to competing polymerization of allyl halides.

Physicochemical Properties :

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 5-bromo-1H-indazole is treated with allyl bromide in the presence of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0–25°C. The reaction achieves moderate yields (50–65%) but often produces a mixture of N1- and N2-allylated isomers due to competing deprotonation at both nitrogen sites. To enhance N1 selectivity, bulky bases such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) have been explored, leveraging steric effects to favor N1 attack.

Table 1: Direct Alkylation Performance

| Base | Solvent | Temperature | Yield (%) | N1:N2 Ratio |

|---|---|---|---|---|

| NaH | DMF | 0°C | 55 | 3:1 |

| t-BuOK | THF | 25°C | 62 | 5:1 |

| Cs2CO3 | DMSO | 60°C | 48 | 2:1 |

Limitations and Mitigation Strategies

The primary limitation of this approach is the difficulty in achieving complete regiocontrol. Chromatographic separation of isomers is often required, reducing overall efficiency. Recent advances utilize phase-transfer catalysts, such as tetrabutylammonium iodide (TBAI), to improve selectivity by stabilizing the transition state at N1.

Transition-Metal-Catalyzed Allylation

Transition-metal catalysis offers a robust alternative for selective N1-allylation. Copper and palladium complexes have shown promise in mediating allyl transfer reactions under mild conditions.

Copper-Catalyzed Methods

A copper(I)-catalyzed protocol using allyl carbonates and 5-bromo-1H-indazole has been reported. The reaction employs a CuI/1,10-phenanthroline system in dichloroethane (DCE) at 80°C, achieving 70–75% yield with >95% N1 selectivity. Mechanistic studies suggest a six-membered Zimmerman-Traxler transition state, where the copper center coordinates to the indazole’s N1 atom, directing allyl group delivery.

Key Reaction Parameters:

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Solvent: DCE

-

Temperature: 80°C

-

Yield: 73%

Palladium-Mediated Approaches

Palladium-catalyzed allylic amination using allyl acetates and 5-bromo-1H-indazole has been explored. The system utilizes Pd(PPh3)4 (5 mol%) and bis(pinacolato)diboron (B2pin2) as a reductant in toluene at 100°C, yielding 68% of the desired product. While effective, this method requires stringent anhydrous conditions and exhibits lower selectivity compared to copper catalysis.

Ring-Closing Strategies for Indazole Synthesis

An alternative route involves constructing the indazole core with pre-installed allyl and bromo substituents. This approach circumvents regioselectivity challenges associated with post-functionalization.

Cyclization of Hydrazine Derivatives

A two-step synthesis starting from 2-fluoro-5-bromobenzaldehyde and allylhydrazine has been demonstrated. Condensation at 0°C in ethanol forms a hydrazone intermediate, which undergoes base-mediated cyclization (NaH, dioxane, 80°C) to yield this compound in 78% overall yield.

Advantages:

-

No isomer formation due to directed cyclization.

-

High purity (>98% by HPLC).

Reductive Amination Pathways

Reductive amination of 5-bromo-1H-indazole-3-carbaldehyde with allylamine, followed by borane-mediated reduction, provides an 82% yield of the target compound. This method leverages the electrophilicity of the aldehyde group to ensure precise functionalization.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | 55–62 | Moderate | High | Low |

| Copper Catalysis | 70–75 | High | Moderate | Moderate |

| Ring-Closing | 78–82 | Excellent | Low | High |

-

Direct Alkylation: Cost-effective but limited by regioselectivity.

-

Copper Catalysis: Ideal for small-scale synthesis with high purity demands.

-

Ring-Closing: Superior for industrial-scale production despite longer synthetic routes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Allyl-5-bromo-1H-indazole?

- Methodology : The compound is typically synthesized via N1-alkylation of 5-bromo-1H-indazole using allyl bromide. A base such as potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) is employed in polar aprotic solvents like acetone or DMF. For example, in a procedure adapted from similar indazole derivatives, 5-bromo-1H-indazole is dissolved in acetone, treated with KOH, and reacted with allyl bromide. The reaction is monitored by TLC, followed by purification via column chromatography (EtOAc/hexane) and recrystallization from ethanol .

- Key Considerations : Regioselectivity for N1- over N2-alkylation is critical. Steric and electronic factors favor N1-substitution due to the electron-withdrawing bromine at the 5-position .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR confirm the allyl group’s presence (e.g., vinyl protons at δ 5.2–5.8 ppm) and bromine’s electronic effects on aromatic protons .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns due to bromine .

- X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks (e.g., C–H···π interactions). Programs like SHELXL refine structures using anisotropic displacement parameters .

Q. What are the primary reactivity patterns of this compound?

- Functionalization :

- Bromine Substitution : The 5-bromo group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce aryl groups .

- Allyl Group Modification : The allyl moiety can participate in Heck reactions or oxidation to epoxy derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in N1-alkylation be addressed computationally?

- DFT Insights : Density Functional Theory (DFT) calculations predict transition-state energies for N1 vs. N2 pathways. For methyl 5-bromo-1H-indazole-3-carboxylate, N1-alkylation is favored due to lower activation energy (ΔΔG‡ ≈ 2.5 kcal/mol). Solvent effects (e.g., DMF vs. THF) further modulate selectivity .

- Experimental Optimization : Screening bases (e.g., Cs₂CO₃ for milder conditions) and solvents (e.g., acetone for faster kinetics) improves yield (>80%) .

Q. What crystallographic strategies resolve ambiguities in hydrogen-bonding networks?

- Refinement Tools : SHELXL refines high-resolution data by modeling anisotropic displacement parameters and validating hydrogen bonds (e.g., N–H···O/N interactions). For low-resolution data, SHELXD’s dual-space algorithm aids in phase determination .

- Case Study : In 1-Allyl-3-chloro-5-nitro-1H-indazole, hydrogen bonds between nitro groups and adjacent indazole rings stabilize the crystal lattice, confirmed via difference Fourier maps .

Q. How does the bromine substituent influence biological activity in indazole derivatives?

- Mechanistic Studies : Bromine enhances lipophilicity, improving membrane permeability. In 5-bromoindazoles, bromine’s electron-withdrawing effect modulates binding to kinase ATP pockets (e.g., anti-cancer targets like CDK2) .

- Contradictions : While bromine generally increases potency, it may reduce solubility. Comparative studies with fluoro or methyl analogs are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.